molecular formula C6H14N2O B13095449 1-(Methoxymethyl)piperazine

1-(Methoxymethyl)piperazine

Cat. No.: B13095449
M. Wt: 130.19 g/mol
InChI Key: KPEXIQJQIAIMMQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The methoxymethyl group attached to the piperazine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the methoxymethyl group attached to the piperazine ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Methoxymethyl)piperazine finds applications in several scientific fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)piperazine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(3-Methoxypropyl)piperazine

Uniqueness

1-(Methoxymethyl)piperazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding affinity, making it valuable in specific applications where other piperazine derivatives may not be as effective.

Properties

IUPAC Name

1-(methoxymethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-8-4-2-7-3-5-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEXIQJQIAIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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